
(1R,2S)-2-amino-1-ethenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-amino-1-ethenylcyclohexan-1-ol, also known as AVEC or 1-amino-1-ethenylcyclohexanol, is a chiral compound that has been extensively studied for its potential therapeutic applications. AVEC is a member of the cyclohexanol family and has a unique chemical structure that makes it an attractive target for drug development.
Mechanism of Action
The exact mechanism of action of (1R,2S)-2-amino-1-ethenylcyclohexan-1-ol is not fully understood, but it is thought to act as a calcium channel blocker and modulate intracellular calcium levels. This may be responsible for its neuroprotective and antiarrhythmic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of apoptosis, and the regulation of gene expression. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using (1R,2S)-2-amino-1-ethenylcyclohexan-1-ol in lab experiments is its unique chemical structure, which allows for the selective targeting of specific biological pathways. However, one limitation is its low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on (1R,2S)-2-amino-1-ethenylcyclohexan-1-ol. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the investigation of this compound's potential therapeutic applications in other fields, such as immunology and endocrinology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
(1R,2S)-2-amino-1-ethenylcyclohexan-1-ol can be synthesized through a variety of methods, including asymmetric synthesis and catalytic hydrogenation. One popular method involves the use of chiral auxiliary agents, such as L-tert-leucine, to selectively form the desired enantiomer. Another method involves the use of a palladium catalyst to hydrogenate the corresponding cyclohexenone precursor.
Scientific Research Applications
(1R,2S)-2-amino-1-ethenylcyclohexan-1-ol has been studied for its potential therapeutic applications in a variety of fields, including neurology, cardiology, and oncology. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, this compound has been shown to have antiarrhythmic effects and may be useful in the treatment of cardiac arrhythmias. In oncology, this compound has been shown to have anticancer effects and may be useful in the treatment of various types of cancer.
properties
CAS RN |
123719-56-2 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)6-4-3-5-7(8)9/h2,7,10H,1,3-6,9H2/t7-,8-/m0/s1 |
InChI Key |
LZKOLMJUTKEOTE-YUMQZZPRSA-N |
Isomeric SMILES |
C=C[C@@]1(CCCC[C@@H]1N)O |
SMILES |
C=CC1(CCCCC1N)O |
Canonical SMILES |
C=CC1(CCCCC1N)O |
synonyms |
Cyclohexanol,2-amino-1-ethenyl-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




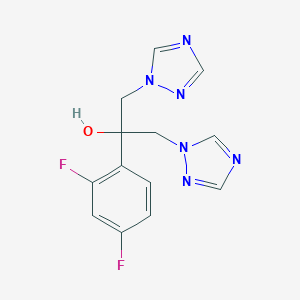
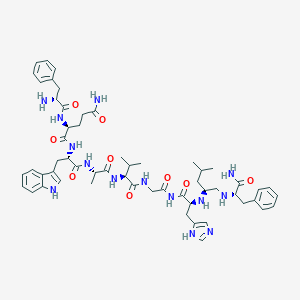
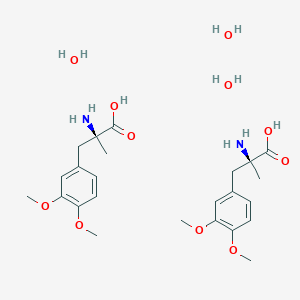

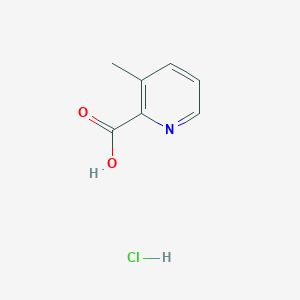

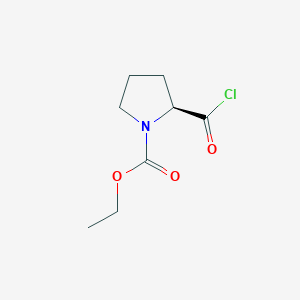
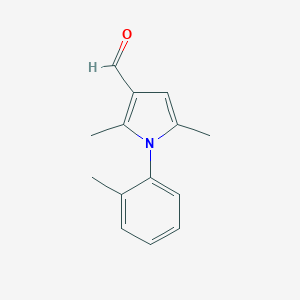

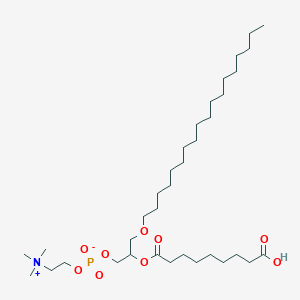

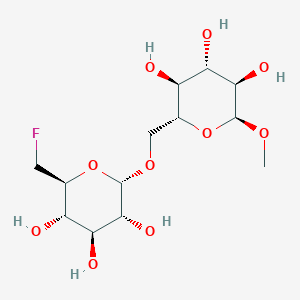
![4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid](/img/structure/B54033.png)